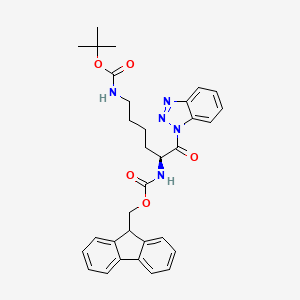
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol
Vue d'ensemble
Description
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol, also known as TFPyT, is a sulfur-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TFPyT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The exact mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is not fully understood. However, it is believed to exert its therapeutic effects by interacting with various cellular targets, including enzymes and receptors. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase. It has also been found to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. Additionally, 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is its relatively simple synthesis method, which allows for easy production of the compound in high purity. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has also been found to exhibit a range of therapeutic properties, making it a promising candidate for the development of new drugs. However, there are also some limitations associated with 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol. For example, the exact mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound. Additionally, the potential side effects of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol are not yet fully known, which may limit its use in clinical settings.
Orientations Futures
There are several potential future directions for research on 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol. One area of interest is the development of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol-based enzyme inhibitors for the treatment of various diseases. Another potential direction is the development of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol-based drugs for the treatment of oxidative stress-related diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol, which may lead to the development of more effective drugs based on this compound.
In conclusion, 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is a promising compound with potential therapeutic properties. Its relatively simple synthesis method and range of biochemical and physiological effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has also been shown to inhibit the activity of certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Propriétés
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)8-5-9(10(17)16-6-8)7-1-3-15-4-2-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTIXOZFBZPEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CNC2=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)
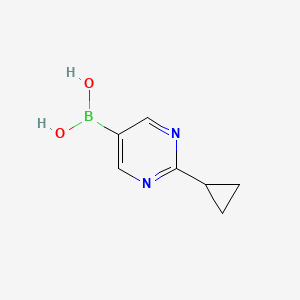

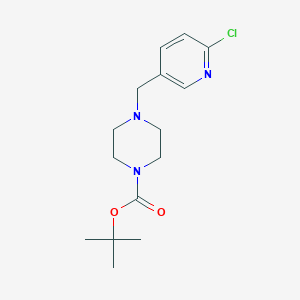
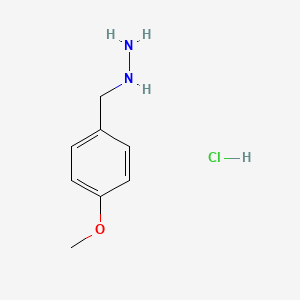
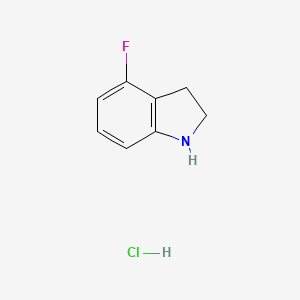
![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)



